molecular formula C19H13FN6 B15241921 N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1202619-51-9

N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B15241921
CAS No.: 1202619-51-9
M. Wt: 344.3 g/mol
InChI Key: ZXQGMVRJHKYXJR-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as sulfur . Industrial production methods may scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with benzimidazole or triazolopyridine moieties. For example:

Properties

CAS No.

1202619-51-9

Molecular Formula

C19H13FN6

Molecular Weight

344.3 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C19H13FN6/c20-13-4-1-3-12(9-13)15-5-2-8-26-18(15)24-19(25-26)23-14-6-7-16-17(10-14)22-11-21-16/h1-11H,(H,21,22)(H,23,25)

InChI Key

ZXQGMVRJHKYXJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=CN3C2=NC(=N3)NC4=CC5=C(C=C4)N=CN5

Origin of Product

United States

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